molecular formula C26H25ClN2O3 B030583 (S)-(-)-Tolvaptan CAS No. 331947-44-5

(S)-(-)-Tolvaptan

Numéro de catalogue: B030583
Numéro CAS: 331947-44-5
Poids moléculaire: 448.9 g/mol
Clé InChI: GYHCTFXIZSNGJT-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolvaptan, (S)-, is a selective vasopressin receptor 2 antagonist. It is primarily used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion. Tolvaptan is also used to slow kidney function decline in patients with autosomal dominant polycystic kidney disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tolvaptan involves several steps. One common method includes the condensation of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl, 4-nitro benzoyl chloride, followed by reduction using tin(II) chloride and hydrochloric acid catalyst to form an amine. This amine is then condensed with o-toluoyl chloride and reduced with sodium borohydride to yield Tolvaptan .

Industrial Production Methods

Industrial production methods for Tolvaptan focus on optimizing yield and purity while minimizing waste and production costs. One such method involves the amidation reaction of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoazepine with 2-methyl-4-(2-methylphenylamido)benzoyl chloride . This method is advantageous for large-scale production due to its efficiency and high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Tolvaptan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and the final product, Tolvaptan. Impurities formed during synthesis are identified and controlled using techniques such as high-performance liquid chromatography and nuclear magnetic resonance .

Applications De Recherche Scientifique

Applications in Clinical Settings

1. Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Tolvaptan has been shown to significantly slow the progression of ADPKD, a genetic disorder leading to kidney cyst formation and eventual renal failure. Key findings include:

  • Efficacy in Reducing Total Kidney Volume (TKV): In the TEMPO 3:4 trial, tolvaptan reduced the annual rate of change in TKV by 2.8% compared to 5.5% in the placebo group, particularly in patients with rapidly progressive disease .
  • Preservation of Kidney Function: Studies indicate that tolvaptan can slow the decline in estimated glomerular filtration rate (eGFR) by approximately 1.27 mL/min/1.73 m²/year in patients with advanced ADPKD .
StudyTKV Reduction (%)eGFR Decline (mL/min/1.73 m²/year)Population Characteristics
TEMPO 3:4 Trial2.8-3.61 to -2.34Rapidly progressive ADPKD
REPRISE TrialN/A-1.27Later-stage ADPKD

2. Management of Hyponatremia

Tolvaptan is also employed in treating hyponatremia associated with conditions such as heart failure, liver cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH). Its use leads to significant increases in serum sodium levels:

  • Clinical Findings: In a meta-analysis involving multiple studies, tolvaptan significantly improved serum sodium levels within 48 hours .
ConditionSodium Increase (mEq/L)Time Frame
Heart Failure+3.4048 hours
SIADHSimilar efficacy notedVaries

3. Acute Heart Failure

Recent studies have explored tolvaptan as an adjunct therapy for acute heart failure:

  • Efficacy: Tolvaptan add-on therapy has been shown to alleviate dyspnea and reduce body weight and edema within 48 hours . The results indicate a beneficial effect on patient outcomes when combined with traditional diuretics.

Case Studies and Clinical Evidence

Several clinical trials and case studies have documented the effectiveness of tolvaptan:

  • TEMPO 3:4 Trial: This landmark study established the drug's role in managing ADPKD, demonstrating its ability to slow TKV growth and preserve kidney function over time .
  • REPRISE Trial: Focused on later-stage ADPKD patients, this trial confirmed that tolvaptan could effectively slow eGFR decline compared to placebo .

Side Effects and Considerations

Despite its benefits, tolvaptan is associated with certain side effects, including aquaretic symptoms such as excessive thirst and urination, which can impact patient quality of life. Careful patient selection and shared decision-making are crucial for optimizing treatment outcomes while minimizing adverse effects .

Mécanisme D'action

Tolvaptan exerts its effects by selectively and competitively antagonizing the vasopressin receptor 2. Vasopressin acts on these receptors in the renal collecting ducts, promoting water reabsorption. By blocking these receptors, Tolvaptan prevents the insertion of aquaporins into the duct walls, thereby inhibiting water reabsorption and promoting water excretion without affecting electrolyte balance .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Conivaptan: Another vasopressin receptor antagonist used to treat hyponatremia.

    Lixivaptan: Similar to Tolvaptan, used in the treatment of autosomal dominant polycystic kidney disease.

    Mozavaptan: Used for similar indications but with different pharmacokinetic properties.

Uniqueness of Tolvaptan

Tolvaptan is unique due to its high selectivity for vasopressin receptor 2 and its efficacy in treating autosomal dominant polycystic kidney disease. It has a favorable safety profile and has been extensively studied in clinical trials, demonstrating its effectiveness in slowing disease progression and improving patient outcomes .

Activité Biologique

(S)-(-)-Tolvaptan is a selective antagonist of the vasopressin V2 receptor, primarily used in clinical settings for conditions such as autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. This article discusses its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

  • Chemical Name : N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide
  • Molecular Formula : C_27H_30ClN_3O_3
  • Molecular Weight : 469.99 g/mol
  • Purity : ≥98%

Tolvaptan works by competitively inhibiting the V2 receptors located in the renal collecting ducts. This inhibition prevents the action of arginine vasopressin (AVP), leading to increased water excretion (aquaresis) without significant electrolyte loss. The selectivity ratio for V2 versus V1a receptors is approximately 29-fold, which minimizes potential side effects associated with V1a receptor antagonism .

Pharmacodynamics

The biological activity of tolvaptan includes:

  • Increased Urine Volume : Tolvaptan significantly increases urine output in a dose-dependent manner, with 24-hour urine volumes reaching up to 9 liters in clinical studies.
  • Decreased Urine Osmolality : Following administration, urine osmolality decreases rapidly, enhancing free water clearance.
  • Serum Sodium Increase : Serum sodium levels rise within 4 to 8 hours post-administration and are maintained for at least 24 hours .

1. Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Tolvaptan has been shown to slow the decline of kidney function in patients with ADPKD. Key findings from clinical trials include:

StudyPopulationeGFR Decline RateDurationResult
TEMPO 3:4Early-stage ADPKD-3.70 to -2.72 mL/min/1.73 m²/year3 yearsReduced eGFR decline
REPRISELater-stage ADPKD-3.61 to -2.34 mL/min/1.73 m²/yearVariableSustained eGFR benefit

In the TEMPO study, patients aged 18–50 with rapid disease progression showed a significant reduction in estimated glomerular filtration rate (eGFR) decline compared to placebo .

2. Hyponatremia

Tolvaptan is effective in treating euvolemic and hypervolemic hyponatremia, particularly in patients with heart failure or cirrhosis:

  • Clinical Efficacy : In trials, tolvaptan demonstrated superior efficacy over fluid restriction alone in correcting serum sodium levels .

Case Studies and Research Findings

A retrospective analysis involving 97 patients treated with tolvaptan for up to 11 years indicated that long-term use can maintain kidney function benefits comparable to those observed in controlled trials . Additionally, the treatment was associated with reduced kidney pain and fewer urinary tract infections.

Safety and Side Effects

While generally well-tolerated, tolvaptan can cause side effects such as:

  • Initial decrease in GFR (3–9%) that is reversible upon discontinuation.
  • Risk of dehydration and hypotension due to excessive diuresis.
  • Liver function abnormalities necessitating monitoring during therapy .

Propriétés

IUPAC Name

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331947-44-5
Record name Tolvaptan, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLVAPTAN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08S1L9V25X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Tolvaptan
Reactant of Route 2
Reactant of Route 2
(S)-(-)-Tolvaptan
Reactant of Route 3
Reactant of Route 3
(S)-(-)-Tolvaptan
Reactant of Route 4
(S)-(-)-Tolvaptan
Reactant of Route 5
Reactant of Route 5
(S)-(-)-Tolvaptan
Reactant of Route 6
(S)-(-)-Tolvaptan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.